(3R,4R)-4-Isobutylpyrrolidine-3-carboxylic acid (3R,4R)-4-Isobutylpyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 261896-39-3
VCID: VC3862099
InChI: InChI=1S/C9H17NO2/c1-6(2)3-7-4-10-5-8(7)9(11)12/h6-8,10H,3-5H2,1-2H3,(H,11,12)
SMILES: CC(C)CC1CNCC1C(=O)O
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

(3R,4R)-4-Isobutylpyrrolidine-3-carboxylic acid

CAS No.: 261896-39-3

Cat. No.: VC3862099

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R)-4-Isobutylpyrrolidine-3-carboxylic acid - 261896-39-3

Specification

CAS No. 261896-39-3
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name 4-(2-methylpropyl)pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C9H17NO2/c1-6(2)3-7-4-10-5-8(7)9(11)12/h6-8,10H,3-5H2,1-2H3,(H,11,12)
Standard InChI Key WPLPJEWZNOILAV-UHFFFAOYSA-N
SMILES CC(C)CC1CNCC1C(=O)O
Canonical SMILES CC(C)CC1CNCC1C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 3-position with a carboxylic acid group and at the 4-position with an isobutyl moiety. Its IUPAC name is 4-(2-methylpropyl)pyrrolidine-3-carboxylic acid, with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . The (3R,4R) configuration confers distinct stereochemical properties critical for biological interactions.

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
CAS Number261896-39-3
Molecular FormulaC₉H₁₇NO₂
Molecular Weight171.24 g/mol
Optical Rotation (α)+37.9° (c=5, DMSO)
Topological Polar Surface Area49.3 Ų

Solubility and Stability

The carboxylic acid group enhances solubility in polar solvents (e.g., water, DMSO), while the isobutyl chain contributes to hydrophobic interactions. Stability studies indicate decomposition above 200°C, consistent with typical pyrrolidine derivatives.

Synthesis and Stereochemical Control

Enzymatic Aldol Addition

YfaU aldolase catalyzes the stereoselective addition of pyruvate to N-Cbz-amino aldehydes, forming 4-hydroxy-2-ketoacid precursors. Key findings include:

  • Yield Optimization: Reactions with N-Cbz-pyrrolidine-2-carboxaldehyde achieve 88–91% isolated yields .

  • Stereoselectivity: (S)-N-Cbz-amino aldehydes favor (R)-configured products (er 95:5), while (R)-aldehydes yield (S)-products .

Table 2: Representative Aldol Reaction Outcomes

SubstrateYield (%)er (R:S)
(S)-N-Cbz-Alaninal9595:5
(R)-N-Cbz-Pyrrolidine-2-carboxaldehyde8826:74
Achiral N-Cbz-3-Aminopropanal5150:50

Reductive Amination

Catalytic hydrogenation of aldol adducts generates cyclic amino acids. For example, (4R,5S,6S)-4f undergoes Pd/C-mediated reductive amination to yield 4-hydroxypipecolic acid derivatives .

Mechanistic Insights from Molecular Modeling

Pre-reaction ternary complexes (YfaU-pyruvate-enolate-aldehyde) reveal stereochemical determinants:

  • Hydrophobic Interactions: Residues W23, V126, and V238 stabilize isopropyl and isobutyl substituents .

  • Face Selectivity: Larger substituents (e.g., isobutyl) enforce re-face attack, dictating enantioselectivity .

Applications in Drug Discovery and Biocatalysis

Amino Acid Synthesis

The compound serves as a precursor for non-proteinogenic amino acids, including:

  • 4-Hydroxypipecolic Acid: A key motif in protease inhibitors .

  • Dolaisoleucine Analogues: Used in anticancer peptide synthesis .

Arginase Inhibition

Structural analogues, such as (3R,4S)-3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid, exhibit nanomolar inhibition of arginase I/II (IC₅₀ = 1.3–8.1 nM), highlighting the scaffold’s therapeutic potential .

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